molecular formula C14H10N4O3 B2553384 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286696-96-5

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Número de catálogo: B2553384
Número CAS: 1286696-96-5
Peso molecular: 282.259
Clave InChI: CINSYSYFVFOCNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic scaffold. The pyrido[2,3-d]pyrimidin-4(3H)-one core is structurally analogous to purine bases, enabling interactions with biological targets such as kinases and nucleic acids . Key structural features include:

  • Position 2: A methyl group, which may enhance lipophilicity and influence steric interactions.
  • Position 3: A 4-nitrophenyl substituent, introducing strong electron-withdrawing effects that could modulate electronic distribution and binding affinity.
  • Core structure: The nitrogen-rich heterocycle facilitates hydrogen bonding and π-π stacking, critical for target engagement .

Pyridopyrimidinones are widely explored for anticancer, antimicrobial, and kinase-inhibitory activities .

Propiedades

IUPAC Name

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-16-13-12(3-2-8-15-13)14(19)17(9)10-4-6-11(7-5-10)18(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINSYSYFVFOCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 2-amino-3-cyanopyridine and 4-nitrobenzaldehyde.

    Cyclization Reaction: These intermediates undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the pyrido[2,3-d]pyrimidine core.

    Methylation: The final step involves the methylation of the pyrido[2,3-d]pyrimidine core using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Catalysts and Solvents: Employing efficient catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

    Cyclization: Acetic acid, heat.

Major Products

    Reduction: 2-methyl-3-(4-aminophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

    Substitution: Various alkylated derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Key Synthetic Routes

  • Condensation Reactions : Aldehydes react with amines to form imines, which can be cyclized to form the pyrido[2,3-d]pyrimidine structure.
  • Functionalization : Subsequent steps may involve the introduction of nitro groups or other substituents to enhance biological activity .

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For example, compounds have been developed that act as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy . These inhibitors interfere with DNA repair mechanisms in cancer cells, enhancing the efficacy of chemotherapeutic agents.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A study demonstrated that pyrido[2,3-d]pyrimidine derivatives could act against various bacterial strains and fungi . The incorporation of arylidene hydrazinyl moieties into the structure has been linked to enhanced antimicrobial efficacy .

CNS Activity

Pyrido[2,3-d]pyrimidine derivatives have been explored for their central nervous system (CNS) activities. Some compounds have been identified as potential anticonvulsants and analgesics, indicating a broad spectrum of pharmacological effects .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their activity against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT116). The results indicated that several compounds exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting strong antitumor potential .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of newly synthesized pyrido[2,3-d]pyrimidines. The study found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the nitrophenyl group can enhance antimicrobial effectiveness .

Applications in Drug Development

The diverse biological activities associated with 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one make it a valuable scaffold in drug development. Its potential applications include:

  • Cancer Therapy : As a PARP-1 inhibitor or in combination with other chemotherapeutic agents.
  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • CNS Disorders : Exploration as a treatment for epilepsy or pain management.

Mecanismo De Acción

The mechanism of action of 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound likely enhances binding to kinases or DNA compared to electron-donating groups (e.g., 4-ethoxyphenyl in ). However, it may reduce solubility due to increased hydrophobicity.
  • Anticancer Potency: Compound 5a (4-chlorophenyl substituent) exhibits nanomolar activity against HepG-2 cells, suggesting halogenated aryl groups enhance cytotoxicity . The target compound’s nitro group may offer similar or improved potency, though this requires experimental validation.
  • Antiplatelet Activity : Derivatives like 54m with fluorophenyl and piperidinyl groups show significant inhibition of ADP-induced platelet aggregation, highlighting the role of polar substituents in modulating cardiovascular activity .

Core Structure Modifications: Pyrido vs. Thieno Analogues

Replacing the pyridine ring with thiophene (e.g., thieno[2,3-d]pyrimidin-4(3H)-one) alters electronic properties and bioactivity:

  • Thieno Derivatives: Exhibit enhanced antibacterial and anti-inflammatory activities due to sulfur’s electronegativity and smaller atomic radius .
  • Pyrido Derivatives : Superior kinase inhibition and anticancer profiles, attributed to nitrogen’s hydrogen-bonding capacity .

Key Observations :

  • The target compound’s lower molecular weight (~317 vs. 418 for 5a) may improve bioavailability.
  • Synthetic routes for pyridopyrimidinones often involve condensation of hydrazine derivatives with aldehydes, followed by cyclization . Yields for similar compounds range from 42% to 69% .

Actividad Biológica

2-Methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O2C_{12}H_{10}N_4O_2, with a molecular weight of 238.24 g/mol. The structure features a pyrido[2,3-d]pyrimidine core modified with a methyl and nitrophenyl group, which is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. Specifically, studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms such as the inhibition of protein kinases involved in cancer progression. For instance, small molecule inhibitors derived from this class have been identified as antagonists of protein tyrosine kinases implicated in chronic myeloid leukemia (CML) .

Table 1: Anticancer Activity Summary

CompoundCancer TypeMechanismReference
This compoundCMLInhibition of BCR-ABL mutant kinases
Various Pyrido[2,3-d]pyrimidinesMultiple typesProtein kinase inhibition

Antimicrobial Activity

In vitro studies have demonstrated that certain pyrido[2,3-d]pyrimidine derivatives possess notable antibacterial and antifungal properties. For example, compounds synthesized for their structural similarity to known antibiotics have shown effectiveness against various pathogens . The mechanism often involves disruption of microbial cell function or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Overview

CompoundPathogen TypeActivityReference
This compoundBacteria/FungiAntibacterial/Fungal

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing various pyrido[2,3-d]pyrimidines highlighted their potential as selective inhibitors for adenosine kinase and other targets. These compounds exhibited analgesic and anti-inflammatory effects alongside their antimicrobial properties .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively interact with ATP-binding sites of kinases, which is crucial for its anticancer activity .

Q & A

Q. What are the standard synthetic protocols for 2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one?

The compound is typically synthesized via condensation reactions. For example, reacting 2-aminonicotinic acid derivatives with formic acid or acetic acid (AcOH) under catalytic conditions (e.g., H₂SO₄) yields pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds. Intramolecular cyclization of intermediates, such as 2-amino-4,6-disubstituted pyridine carbonitriles with formamide or urea, is a common step . Specific conditions (e.g., microwave irradiation at 150°C) can improve yields .

Q. How is the compound characterized structurally?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., methyl groups at C2 and nitrophenyl at C3) .
  • IR spectroscopy : Identification of C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 323 for C₁₅H₁₀N₄O₃) and fragmentation patterns validate the structure .

Q. What biological activities are associated with this compound?

It acts as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor , reducing pro-inflammatory PGE2 production . Derivatives also show antitumor activity (e.g., IC₅₀ values <10 μM against MCF-7 and HepG2 cell lines) .

Q. What solvents and catalysts are optimal for its synthesis?

Acetic acid (AcOH) and formic acid are common solvents, with H₂SO₄ or ionic liquids as catalysts . Glacial acetic acid facilitates cyclization in reflux conditions for derivatives .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Microwave-assisted synthesis reduces reaction time (e.g., 49% yield in 2 hours vs. 24 hours conventionally) .
  • Catalyst optimization : Tetrabutylammonium fluoride or lanthanide amides enhance cyclization efficiency .
  • One-pot methods : Combining formamidine acetate with DMF-DMA (dimethylformamide dimethylacetal) streamlines multi-step reactions .

Q. How do structural modifications impact mPGES-1 inhibition?

  • Nitrophenyl group : Critical for binding to the hydrophobic pocket of mPGES-1. Replacement with electron-withdrawing groups (e.g., Cl, CF₃) maintains activity, while electron-donating groups (e.g., OMe) reduce potency .
  • Methyl group at C2 : Enhances metabolic stability compared to unsubstituted analogs .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Variability in IC₅₀ values : Discrepancies arise from assay conditions (e.g., cell line specificity, PGE2 measurement methods). Standardized protocols (e.g., ELISA for PGE2) are recommended .
  • Off-target effects : Some derivatives inhibit COX-2, complicating mPGES-1 selectivity. Use of COX-2 knockout models clarifies mechanism .

Q. How can computational methods guide SAR studies?

  • Molecular docking : Predicts interactions with mPGES-1 residues (e.g., Tyr130, Arg136) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is labor-intensive; switching to recrystallization (e.g., DMF/ethanol mixtures) improves scalability .
  • Byproduct formation : Optimizing stoichiometry of formic acid and reducing reaction temperature minimizes side products .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Formic acid cyclization2-Aminonicotinic acid, 150°C49
AcOH/H₂SO₄ catalysis2-Amino-4,6-disubstituted pyridine90
One-pot DMF-DMA reactionAmidino ester bromination86

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀/EC₅₀Cell Line/ModelReference
3-Methyl-7-(4-nitrophenyl)mPGES-10.8 μMHuman monocytes
2-(Methylthio)-7-arylAntitumor7.2 μMHepG2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.